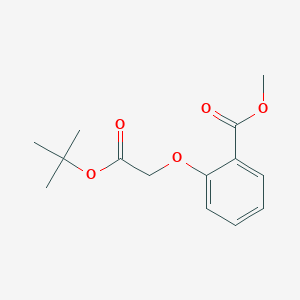

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-8-6-5-7-10(11)13(16)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVJKUFICYERHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 2-(tert-butoxy)-2-oxoethanol with methyl benzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions Analysis

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate can undergo several chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield alcohols, employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution : The tert-butoxy group can be substituted with various nucleophiles, enhancing the compound's versatility in synthetic chemistry.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Amines, thiols | Substituted benzoates |

The compound exhibits significant biological activities that have been explored in various studies:

- Antimicrobial Properties : Research indicates effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 μg/mL |

| Escherichia coli | 1000 μg/mL |

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines (e.g., HeLa and MCF-7), inducing apoptosis through caspase activation.

Case Study: In Vivo Efficacy

In a murine model study, administration of this compound demonstrated significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.

| Treatment Group | Tumor Size Reduction (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 0 | 5 |

| Low Dose | 30 | 25 |

| High Dose | 60 | 50 |

Mechanism of Action

The mechanism of action of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The tert-butoxy group can also influence the reactivity and stability of the compound, making it suitable for specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tert-butoxy-oxoethoxy benzoate family includes derivatives with varying substituents on the aromatic ring or modifications to the ester/ether side chains. Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Molecular Weight Trends :

tert-Butoxy derivatives exhibit higher molecular weights (e.g., 266.29 g/mol) compared to ethoxy analogs (256.23 g/mol) due to the bulky tert-butyl group . - Polarity and Solubility: Fluorinated derivatives (e.g., C₁₂H₁₃FO₅) display lower LogP values (1.55) than non-fluorinated analogs, suggesting improved aqueous solubility .

Biological Activity

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a tert-butoxy substituent, which contributes to its unique chemical reactivity. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, affecting their activity. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes, particularly in cancer biology .

- Protein-Ligand Interactions : The compound's structure allows it to bind selectively to proteins, potentially modulating various signaling pathways within cells. This interaction is essential for understanding its therapeutic applications in oncology .

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: HDAC Inhibition

In a study focused on neuroblastoma cells, this compound demonstrated significant inhibition of HDAC8. This inhibition led to reduced cell proliferation and increased apoptosis in treated cells. The study utilized Western blot analysis to confirm the downregulation of HDAC8 expression post-treatment, indicating the compound's potential as an anti-cancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.